3-(2H-tetrazole-5-yl)-quinoline
Descripción
3-(2H-Tetrazole-5-yl)-quinoline is a heterocyclic compound featuring a quinoline backbone substituted at the 3-position with a tetrazole ring. Tetrazole, a five-membered aromatic ring containing four nitrogen atoms, enhances the compound’s bioisosteric properties, often improving metabolic stability and binding affinity in medicinal chemistry applications. The quinoline scaffold is widely recognized for its pharmacological relevance, including antimalarial, anticancer, and antimicrobial activities .
Synthesis: A common synthetic route involves the cyclocondensation of 2-chloroquinoline-3-carbaldehyde with 1-amino-1H-tetrazole-5-thiol in the presence of triethylamine and ethanol under reflux conditions. This method yields tetrazole-quinoline hybrids with high purity after recrystallization .
Propiedades
Número CAS |
13566-36-4 |
|---|---|
Fórmula molecular |
C10H7N5 |
Peso molecular |
197.20 g/mol |
Nombre IUPAC |
3-(2H-tetrazol-5-yl)quinoline |
InChI |
InChI=1S/C10H7N5/c1-2-4-9-7(3-1)5-8(6-11-9)10-12-14-15-13-10/h1-6H,(H,12,13,14,15) |
Clave InChI |
NCTWQUYOOHAZLQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C=N2)C3=NNN=N3 |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Key Properties :
- Molecular Weight : ~239.25 g/mol (based on analogs).
- Solubility: Moderate solubility in polar solvents (e.g., ethanol, DMSO) due to the tetrazole moiety’s polarity.
Comparison with Similar Compounds
Structural Analogues: Positional Isomers of Tetrazole-Quinoline
The position of the tetrazole substituent on the quinoline ring significantly influences biological activity and physicochemical properties.
Key Findings :
- 3-Position Substitution : Offers a balance between solubility and synthetic accessibility. However, its bioactivity profile is less studied compared to 4-substituted analogs, which show stronger receptor binding .
- 2-Position Substitution: Derivatives like 6-methyl-2-(2H-tetrazol-5-yl)-quinoline exhibit improved stability but reduced solubility due to steric hindrance from the methyl group .
Heterocyclic Variants: Tetrazole vs. Triazole and Piperazine
Replacing tetrazole with other heterocycles alters pharmacological profiles:
Key Findings :
- Triazole Derivatives: Compounds like 5-Chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline show superior antimicrobial activity but lower metabolic stability compared to tetrazole analogs .
- Piperazine Derivatives: Chloroquine (4-piperazinyl-quinoline) exhibits strong antimalarial efficacy but higher toxicity, whereas tetrazole variants may offer safer profiles .
Computational and Pharmacokinetic Insights
Molecular docking studies highlight the role of the tetrazole moiety in binding interactions:
- 3-Substituted Tetrazole : Forms hydrogen bonds with residues in angiotensin receptors, though weaker than 4-substituted analogs .
- Triazole vs. Tetrazole : Triazole derivatives exhibit stronger hydrophobic interactions in antimicrobial targets, while tetrazoles excel in polar interactions due to higher electronegativity .
ADME Properties :
- Tetrazole-Quinolines: Generally exhibit better aqueous solubility than triazole derivatives but shorter half-lives due to rapid renal clearance .
- 3-Position vs. 4-Position: 4-Substituted tetrazoles (e.g., 4-(1H-tetrazol-5-yl)-2-(p-tolyl)quinoline) show longer half-lives but require structural optimization to reduce off-target effects .
Métodos De Preparación
Direct Cycloaddition from 3-Cyanoquinoline
The most direct method involves a [3+2] cycloaddition between 3-cyanoquinoline and sodium azide (NaN₃). This reaction proceeds via nucleophilic attack of the azide ion on the nitrile group, followed by cyclization to form the tetrazole ring.
Procedure :
-
Reactants : 3-Cyanoquinoline (1 equiv), NaN₃ (2.1–3.0 equiv).
-
Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Workup : Neutralization with NaNO₂, acidification, and filtration.
Example :
2-Chloro-3-cyanoquinoline reacts with NaN₃ in DMF at 115°C for 4.5 hours, yielding 3-(2H-tetrazol-5-yl)-quinoline in 90–99% purity.
Mechanism :
-
Azide ion attack on the nitrile carbon.
-
Cyclization to form the tetrazole ring.
-
Elimination of HCl (if starting from chloro derivatives).
Advantages :
-
High atom economy.
-
Scalable for industrial applications.
Challenges :
-
Requires strict temperature control to avoid side reactions.
-
NaN₃ is highly toxic and shock-sensitive.
Nucleophilic Substitution Followed by Cyclization
From 2-Chloroquinoline-3-Carbaldehyde
This two-step approach involves substituting the chloro group with an azide, followed by cyclization:
Step 1 : Conversion of 2-chloroquinoline-3-carbaldehyde to 2-azidoquinoline-3-carbaldehyde using NaN₃.
Step 2 : Acid-catalyzed cyclization to form the tetrazole ring.
Conditions :
-
Step 1 : NaN₃ (2 equiv), acetic acid, 60°C, 6 hours.
-
Step 2 : HCl, reflux, 2 hours.
Yield : 75–85% after purification.
Key Data :
| Starting Material | Product | Solvent | Yield (%) |
|---|---|---|---|
| 2-Cl-Quinoline-3-CA | 3-(2H-Tetrazol-5-yl)-Q | AcOH/HCl | 82 |
One-Pot Multistep Synthesis
Tandem Thio-Michael/Aza-Morita–Baylis–Hillman Reaction
A novel one-pot method combines tetrazole formation with quinoline functionalization:
Reactants :
-
2-Mercaptoquinoline-3-carbaldehyde.
-
3-Phenylpropynal.
-
NaN₃.
Conditions :
Mechanism :
-
Thio-Michael addition of mercaptoquinoline to propynal.
-
Aza-Morita–Baylis–Hillman reaction to form the quinoline-tetrazole adduct.
Advantages :
-
Rapid reaction time.
-
Avoids isolation of intermediates.
Comparative Analysis of Methods
| Method | Starting Material | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| [3+2] Cycloaddition | 3-Cyanoquinoline | 90–99 | 98–100 | High scalability |
| Nucleophilic Substitution | 2-Cl-Quinoline-3-CA | 75–85 | 95 | Mild conditions |
| One-Pot Tandem Reaction | 2-Mercaptoquinoline | 66–89 | 90 | Rapid, no intermediate isolation |
Emerging Trends and Innovations
Microwave-Assisted Synthesis
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(2H-tetrazole-5-yl)-quinoline, and what reagents are critical for forming the tetrazole-quinoline linkage?
- Methodological Answer : The synthesis typically involves cyclocondensation reactions between quinoline precursors and nitriles or azides. For example, tetrazole rings can be introduced via [2+3] cycloaddition using sodium azide and a nitrile derivative under acidic conditions. Catalysts like ammonium chloride or microwave-assisted synthesis (60–100°C, 1–4 hours) improve yield and purity . Key intermediates should be characterized by NMR and HPLC to confirm regiospecific tetrazole formation .
Q. Which analytical techniques are most reliable for confirming the structure and purity of 3-(2H-tetrazole-5-yl)-quinoline?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and / NMR are essential for structural confirmation. Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) or TLC (silica gel, ethyl acetate/hexane). X-ray crystallography using SHELX programs (e.g., SHELXL) resolves stereochemical ambiguities, particularly for tautomeric forms of the tetrazole ring .
Q. What are the primary biological targets hypothesized for 3-(2H-tetrazole-5-yl)-quinoline derivatives?
- Methodological Answer : Computational docking studies (e.g., AutoDock Vina) suggest interactions with kinases, DNA topoisomerases, or microbial enzymes. In vitro assays (e.g., enzyme inhibition, MIC for antimicrobial activity) are used to validate targets. For example, tetrazole-containing quinolines show affinity for cytochrome P450 isoforms and bacterial efflux pumps .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize tetrazole ring decomposition during synthesis?
- Methodological Answer : Decomposition occurs under prolonged heating or strong bases. Optimize by:
- Using mild acids (e.g., acetic acid instead of HSO).
- Shortening reaction times via microwave irradiation (50 W, 80°C, 30 minutes).
- Adding radical scavengers (e.g., BHT) to suppress oxidative side reactions .
Q. What strategies resolve contradictions in reported biological activity data for 3-(2H-tetrazole-5-yl)-quinoline analogs?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity, incubation time). Mitigate by:
- Standardizing protocols (e.g., MTT assay at 48-hour exposure, triplicate runs).
- Comparing IC values against reference drugs (e.g., doxorubicin for anticancer activity).
- Performing meta-analyses of published data to identify structure-activity trends .
Q. How does crystallographic data from SHELX refine the understanding of tautomerism in 3-(2H-tetrazole-5-yl)-quinoline?
- Methodological Answer : SHELXL refines hydrogen atom positions and electron density maps to distinguish 1H- and 2H-tetrazole tautomers. Use OLEX2 or ORTEP-3 for visualizing anisotropic displacement parameters. Compare experimental bond lengths (e.g., N–N vs. C–N) with DFT-calculated values to validate tautomeric states .
Q. What computational methods predict the pharmacokinetic properties of 3-(2H-tetrazole-5-yl)-quinoline derivatives?
- Methodological Answer : SwissADME or pkCSM predicts logP, solubility, and bioavailability. Molecular dynamics simulations (e.g., GROMACS) model blood-brain barrier penetration. Validate predictions with in vivo PK studies (e.g., plasma concentration-time profiles in rodent models) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
